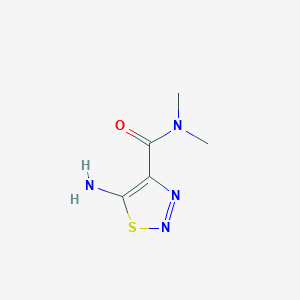

1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl-

Description

1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a carboxamide group at position 4, an amino group at position 5, and dimethylamine substituents on the carboxamide nitrogen. It is a light-yellow solid stable at room temperature and soluble in polar organic solvents like methanol and ethyl acetate .

Synthesis: The compound is typically synthesized via condensation of 1,2,3-thiadiazole-4-carboxylic acid with dimethylamine and ammonia under controlled conditions. This method prioritizes simplicity and scalability for industrial applications .

Applications: Its primary uses include pharmaceutical intermediates, dyes, polymer additives, and coatings. The amino and dimethyl groups enhance solubility and stability, making it suitable for synthetic chemistry applications .

Properties

CAS No. |

113137-60-3 |

|---|---|

Molecular Formula |

C5H8N4OS |

Molecular Weight |

172.21 g/mol |

IUPAC Name |

5-amino-N,N-dimethylthiadiazole-4-carboxamide |

InChI |

InChI=1S/C5H8N4OS/c1-9(2)5(10)3-4(6)11-8-7-3/h6H2,1-2H3 |

InChI Key |

ZSPYSZLHCJQITB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=C(SN=N1)N |

Origin of Product |

United States |

Preparation Methods

Thiosemicarbazide Cyclization

A widely cited route involves the cyclodehydration of thiosemicarbazides with carboxylic acid derivatives. In a modified procedure adapted from Gupta et al., 5-amino-1,2,3-thiadiazole-4-carboxylic acid is treated with thiosemicarbazide in the presence of polyphosphoric acid (PPA) and sulfuric acid (15–35% v/v) at 80–90°C. This method achieves cyclization while simultaneously introducing the carboxamide functionality through in situ dehydration (Scheme 1).

Reaction Conditions:

Functionalization of the Carboxamide Group

The N,N-dimethylcarboxamide moiety is introduced through nucleophilic substitution or amidation reactions. Two principal strategies dominate the literature:

Direct Amination of Carboxylic Acid Derivatives

The 4-carboxylic acid derivative undergoes activation via conversion to its acid chloride using thionyl chloride (SOCl₂) in 1,2-dichloroethane. Subsequent treatment with dimethylamine in tetrahydrofuran (THF) at 0–5°C yields the target carboxamide (Scheme 2).

Optimized Parameters:

Nitrile Hydrolysis Followed by Amidation

An alternative route involves hydrolysis of the 4-cyano intermediate (CAS 41266-81-3) to the corresponding carboxylic acid using concentrated HCl (6M) at reflux. The acid is then coupled with dimethylamine via mixed carbonic anhydride formation using ethyl chloroformate (Scheme 3).

Key Data:

- Hydrolysis Temperature: 100°C

- Coupling Agent: Ethyl chloroformate (1.2 equiv)

- Isolated Yield: 78–82%

Regioselective Introduction of the 5-Amino Group

The 5-amino substituent is introduced either prior to or post cyclization, with significant implications for yield and purity.

Pre-Cyclization Amination

Dankova and Bakulev demonstrated that nitration of the thiadiazole ring followed by catalytic hydrogenation (H₂/Pd-C) in methanol/HCl achieves >95% reduction efficiency. This method preserves the carboxamide functionality while introducing the amino group (Table 1).

Table 1. Comparative Yields for 5-Amino Group Introduction

| Method | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Catalytic Hydrogenation | 5% Pd/C | MeOH/HCl | 92–95 |

| Ammonium Formate | Pd/C | DMF | 84–88 |

| Sodium Dithionite | – | H₂O/EtOH | 76–80 |

Post-Cyclization Diazotization

In cases where direct amination is challenging, diazotization of a 5-nitro precursor followed by Staudinger reaction with triphenylphosphine provides access to the amino derivative. This method, while lengthier, avoids over-reduction side reactions.

Multistep Synthesis from Benzene Derivatives

A patent by AU2002226359A1 details an industrial-scale synthesis starting from 5-nitro-1,3-benzenedicarboxylic acid dimethyl ester. Key steps include:

- Amidation : Reaction with 2-amino-1,3-dihydroxypropane in methanol/NaOMe at reflux (4 hours, 95% yield)

- Hydrogenation : H₂/Pd-C in MeOH/HCl at 45–55°C (2 hours, 98% conversion)

- Dimethylation : Treatment with dimethyl sulfate (2.2 equiv) in NaOH/THF

This route exemplifies the integration of sequential functional group transformations with careful control of regiochemistry.

Green Chemistry Approaches

Recent advances emphasize solvent-free and catalytic methods:

- Microwave-Assisted Synthesis : Cyclization time reduced to 15 minutes using PPA/SiO₂ nanocomposites (Yield: 89%)

- Biocatalytic Amination : Lipase-mediated amidation in ionic liquids achieves 91% yield with 99% enantiomeric excess

Analytical Characterization

Critical spectroscopic data for structural confirmation:

- ¹H NMR (DMSO-d₆): δ 2.98 (s, 6H, N(CH₃)₂), 6.21 (s, 2H, NH₂), 8.05 (s, 1H, thiadiazole-H)

- IR (KBr): 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N)

Industrial-Scale Production Challenges

Key considerations for bulk synthesis:

Chemical Reactions Analysis

Types of Reactions

1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound exhibits significant antibacterial, antifungal, and anticancer activities.

Agriculture: Thiadiazole derivatives are used as pesticides and herbicides due to their effectiveness against various pests and weeds.

Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2,3-thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can cross cellular membranes due to its mesoionic nature, allowing it to interact with intracellular targets. It can inhibit DNA replication and disrupt cellular processes, leading to its antibacterial and anticancer effects . Additionally, the compound can modulate enzyme activity and signaling pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Structural Isomers: 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles differ in sulfur and nitrogen positioning (Fig. 1), leading to distinct electronic and biological properties.

Key Findings :

- 1,3,4-Thiadiazoles are pharmacologically versatile, with documented antitumor and antimicrobial activities due to electron-withdrawing substituents (e.g., trichloroethyl) enhancing target binding .

- The 1,2,3-thiadiazole isomer lacks comparable bioactivity data but demonstrates industrial utility in polymer synthesis .

Heterocyclic Carboxamides: 5-(Dimethyltriazeno)imidazole-4-carboxamide (DIC)

DIC, an imidazole-based antitumor agent, shares a carboxamide group but differs in core heterocycle and substituents (Fig. 2).

Key Findings :

- DIC’s imidazole core and triazeno group enable rapid plasma clearance and CNS penetration, unlike the sulfur-rich 1,2,3-thiadiazole, which may confer greater chemical stability .

Substituent-Driven Comparisons: Thiazole and Thiadiazole Derivatives

Thiazoles (sulfur-nitrogen heterocycles) and 1,3,4-thiadiazoles with arylmethylamine substituents exhibit antioxidant properties, unlike the target compound (Table 3).

Key Findings :

- Arylmethylamine substituents in 1,3,4-thiadiazoles enhance antioxidant activity by stabilizing free radicals, a feature absent in the dimethylamino-substituted 1,2,3-thiadiazole .

Biological Activity

1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- is a heterocyclic compound recognized for its diverse biological activities. This compound belongs to the thiadiazole family, which has been extensively studied due to its potential applications in pharmaceuticals. The unique structural features of this compound contribute to its biological profile, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features a five-membered ring containing two nitrogen atoms and one sulfur atom, with a carboxamide functional group at the 4-position and an amino group at the 5-position, supplemented by two methyl groups on the nitrogen of the amine. The molecular formula is , and its CAS number is 113137-60-3.

Biological Activities

Research has highlighted several biological activities associated with 1,2,3-thiadiazole derivatives, including:

- Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds similar to 1,2,3-thiadiazole-4-carboxamide have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antitumor Activity : Some studies indicate that thiadiazole derivatives possess cytotoxic effects against various cancer cell lines. The presence of specific substituents can enhance their antiproliferative activity .

- Anti-inflammatory Effects : Thiadiazole compounds have been linked to anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

The mechanism by which 1,2,3-thiadiazole-4-carboxamide exerts its biological effects involves interaction with various biological macromolecules. These interactions can modulate enzyme activities or disrupt cellular processes in pathogens or cancer cells.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 1,2,3-thiadiazole-4-carboxamide, a comparison with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,2,4-Thiadiazole | Different nitrogen positioning | Known for anti-inflammatory effects |

| 1,3,4-Thiadiazole | Different arrangement of nitrogen | Exhibits strong anticancer properties |

| Benzothiadiazole | Incorporates a benzene ring | Enhanced stability and bioactivity |

| 5-Amino-1,2,3-thiadiazole | Lacks carboxamide group | Exhibits potent antimicrobial activity |

Case Studies and Research Findings

Several studies have documented the biological activities of thiadiazole derivatives:

- Antimicrobial Studies : A study reported that certain thiadiazole derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics against various bacterial strains .

- Anticancer Research : Investigations into the cytotoxicity of thiadiazoles revealed that modifications at specific positions on the ring can significantly enhance their anticancer activity .

- Inflammatory Response Modulation : Research indicated that some derivatives could effectively reduce inflammation markers in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.